Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate
Description
“Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate” is an organic compound. It is a derivative of methyl phenylacetate, which is the methyl ester of phenylacetic acid . The compound is also related to methyl (phenylthio)acetate, which is known to be an aryl sulfide .
Synthesis Analysis
The synthesis of this compound has been achieved through electrochemical fluorination using tetrabutylammonium fluoride (TBAF). The process was performed under potentiostatic anodic oxidation using an undivided cell in acetonitrile containing TBAF and triflic acid . The influence of several parameters including oxidation potential, time, temperature, sonication, TBAF concentration, and triflic acid concentration on fluorination efficiency were studied .Chemical Reactions Analysis
In the electrochemical fluorination process, the compound was transformed into a mono-fluorinated derivative, methyl 2-fluoro-2-(phenylthio)acetate . This reaction was verified by gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) Spectroscopy .Future Directions
The future directions for this compound could involve further exploration of its electrochemical fluorination process. For instance, the synthesis of methyl 2-[18F]fluoro-2-(phenothio) acetate was achieved with the same optimized electrochemical cell parameters where TBAF was first passed through an anion exchange resin containing fluorine-18 . This suggests potential applications in radiochemistry and medical imaging.
properties
IUPAC Name |
methyl 2-(2-phenylsulfanyl-5-propanoylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3S/c1-3-16(19)13-9-10-17(14(11-13)12-18(20)21-2)22-15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZVVGJNQWQZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558406 | |
Record name | Methyl [2-(phenylsulfanyl)-5-propanoylphenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate | |
CAS RN |
108051-48-5 | |
Record name | Methyl [2-(phenylsulfanyl)-5-propanoylphenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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